Propylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44885. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

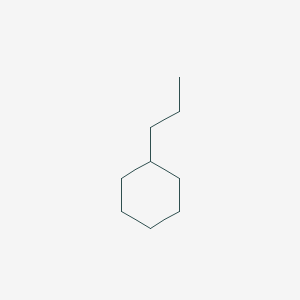

Structure

3D Structure

Properties

IUPAC Name |

propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZSLCZHWTGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074699 | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.19 [mmHg] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-92-8 | |

| Record name | Propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QU2W806V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylcyclohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of propylcyclohexane, a saturated hydrocarbon with significant applications in research and development. This document outlines its chemical and physical properties, safety and handling protocols, and relevant experimental data.

Chemical Identity and Physical Properties

This compound, also known as n-propylcyclohexane, is a cycloalkane with the chemical formula C₉H₁₈.[1] Its CAS Registry Number is 1678-92-8 .[1][2][3][4][5] This colorless liquid is a fundamental building block in organic synthesis and a subject of study in various chemical research areas.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1678-92-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈ | [1][3][5] |

| Molecular Weight | 126.24 g/mol | [1][3][4][6] |

| Appearance | Liquid | [3][6] |

| Density | 0.793 g/mL at 25 °C | [7][8] |

| Boiling Point | 155-157 °C | [3][8][9] |

| Melting Point | -95 °C | [3][8][9] |

| Flash Point | 35 °C (95 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.436 | [7][8] |

| Vapor Pressure | 8.7 mmHg at 37.7 °C | [8] |

| Autoignition Temperature | 478 °F (247.8 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Data available at 399.65 MHz in CDCl₃. | [10] |

| IR Spectrum | Data available. | [1][11] |

| Mass Spectrum | Electron ionization data is available. | [1] |

| ¹³C NMR | Data available. | [12] |

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is classified as a flammable liquid (Hazard Class 3). The substance may be fatal if swallowed and enters airways.[3]

Table 3: Safety and Hazard Information for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Warning | H226: Flammable liquid and vapor. |

| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways.[3] |

Experimental Protocol: Safe Handling of this compound

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[13] For respiratory protection, a dust mask type N95 (US) or equivalent is recommended.

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][13] Ground and bond containers and receiving equipment to prevent static discharge.[3][13] Use only non-sparking tools.[3][13]

-

Spill and Leak Procedures: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[3][13]

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their implications for its handling and application.

Caption: Interrelation of this compound Properties and Safety.

References

- 1. Cyclohexane, propyl- [webbook.nist.gov]

- 2. This compound | CAS 1678-92-8 | LGC Standards [lgcstandards.com]

- 3. This compound | 1678-92-8 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Cyclohexane, propyl- (CAS 1678-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 1678-92-8 [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound(1678-92-8) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(1678-92-8) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Propylcyclohexane

Abstract

This compound is a cycloalkane that serves as a component in surrogate biokerosene models and is utilized in kinetic studies of jet fuel oxidation.[1] Its synthesis and purification are fundamental processes in various research and development applications. This document provides a comprehensive technical overview of the primary synthetic routes for producing this compound, detailed experimental protocols, and methods for its purification and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's physical and spectral properties is essential for its synthesis, purification, and identification.

Physical Properties

The key physical constants of this compound are summarized below. These values are critical for procedures such as fractional distillation and for verifying the identity and purity of the final product.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [2][3] |

| Molecular Weight | 126.24 g/mol | |

| Boiling Point | 155-157 °C | [4][5] |

| Melting Point | -95 °C | [5] |

| Density | 0.793 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.436 | [4] |

| Flash Point | 35 °C (95 °F) | [4] |

| Vapor Pressure | 8.7 mmHg at 37.7 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is used to confirm the structure of the synthesized this compound.

| Spectroscopy Type | Key Features and Shifts | Reference |

| ¹H NMR | Shifts observed at approximately (ppm): 1.84-1.53 (m), 1.53-0.60 (m), 0.87 (t). | [6] |

| ¹³C NMR | Spectral data available, with characteristic alkane shifts. | [2][7] |

| IR Spectroscopy | Data available from techniques including FTIR and ATR-IR. | [2][3] |

| Mass Spectrometry | GC-MS data available for identification. | [2] |

Synthesis of this compound

Several synthetic pathways can be employed to produce this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. The most common routes are detailed below.

Method 1: Catalytic Hydrogenation of Propylbenzene

This is the most direct method, involving the saturation of the aromatic ring of propylbenzene. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst.

Caption: Workflow for the synthesis of this compound via hydrogenation.

Experimental Protocol: Hydrogenation of Propylbenzene [8][9]

-

Catalyst Preparation: Suspend a rhodium-on-silica (Rh/SiO₂) or platinum-based catalyst in a suitable solvent within a high-pressure reactor.

-

Reactant Addition: Introduce propylbenzene to the reactor.

-

Reaction Conditions: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 3 barg).[8] Heat the mixture to the desired temperature (e.g., 343 K or 70 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting filtrate is crude this compound, which can be purified by distillation.

Method 2: Friedel-Crafts Acylation Followed by Reduction and Hydrogenation

This multi-step approach is a classic method for adding an alkyl chain to an aromatic ring while avoiding the carbocation rearrangements often seen in Friedel-Crafts alkylation.[10][11] The resulting ketone is reduced to an alkyl group, which is then hydrogenated.

Caption: Multi-step synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation and Reduction [12][13][14]

-

Acylation:

-

To a cooled solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), slowly add propanoyl chloride.

-

Add benzene to the mixture dropwise while maintaining a low temperature.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over crushed ice and an acid (e.g., HCl) to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield crude propiophenone.

-

-

Clemmensen Reduction:

-

Reflux the crude propiophenone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

Continue refluxing until the ketone is consumed.

-

After cooling, extract the product (propylbenzene) with a suitable solvent like diethyl ether. Wash, dry, and evaporate the solvent.

-

-

Hydrogenation:

-

Hydrogenate the resulting propylbenzene as described in Method 1 .

-

Method 3: Grignard Reaction with Cyclohexanone

This pathway involves the reaction of a propyl Grignard reagent with cyclohexanone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene.

Caption: Synthesis of this compound using a Grignard reagent.

Experimental Protocol: Grignard Synthesis [15]

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine.

-

Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of cyclopentanone in anhydrous ether dropwise.

-

After addition, stir the reaction at room temperature until the starting material is consumed.

-

-

Work-up and Dehydration:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash, and dry the organic layer.

-

Remove the solvent and dehydrate the resulting crude 1-propylcyclohexanol by heating with a catalytic amount of acid (e.g., H₂SO₄) or iodine, and distill the resulting alkene (propylcyclohexene).

-

-

Hydrogenation:

-

Hydrogenate the collected propylcyclohexene using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.[16]

-

Purification of this compound

Regardless of the synthetic route, the crude product will contain impurities such as starting materials, byproducts, and solvents. Purification is critical to obtaining a high-purity final product.

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by Fractional Distillation [17][18]

-

Initial Work-up: Transfer the crude product to a separatory funnel. Wash sequentially with a dilute acid or base as needed (depending on the synthesis method), followed by water and then a saturated brine solution to remove water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration: Filter the dried solution to remove the drying agent.

-

Fractional Distillation:

-

Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently. Discard the initial low-boiling fraction, which may contain residual solvents.

-

Carefully collect the fraction that distills at the boiling point of this compound (155-157 °C).[4][5]

-

-

Purity Assessment: Analyze the collected fraction using Gas Chromatography (GC) to determine its purity.[19] A purity of >99% is often achievable.[20] Further characterization can be performed using NMR and IR spectroscopy to confirm the structure.[2][6]

References

- 1. This compound | 1678-92-8 [chemicalbook.com]

- 2. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, propyl- [webbook.nist.gov]

- 4. 1678-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound(1678-92-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. benchchem.com [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 18. US2637749A - Process for purification of cyclohexane - Google Patents [patents.google.com]

- 19. This compound >98.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 20. This compound 99 1678-92-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Data of Propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propylcyclohexane (C₉H₁₈), a saturated hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in various research and development applications.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays signals corresponding to the different proton environments in the molecule. Due to the complex overlapping of signals for the cyclohexyl ring protons, some are reported as multiplets within a range.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (propyl) | ~ 0.87 | Triplet | 3H |

| CH₂ (propyl, middle) | ~ 1.22 | Multiplet | 2H |

| CH₂ (propyl, attached to ring) | ~ 1.18 - 1.31 | Multiplet | 2H |

| Cyclohexyl Protons | ~ 1.10 - 1.77 | Multiplet | 11H |

Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due to conformational mobility and signal overlap. The data presented is an aggregation from available spectra.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique electronic environment.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (Cyclohexyl, attached to propyl) | ~ 38.0 |

| C2, C6 (Cyclohexyl) | ~ 34.0 |

| C3, C5 (Cyclohexyl) | ~ 27.0 |

| C4 (Cyclohexyl) | ~ 26.8 |

| CH₂ (Propyl, attached to ring) | ~ 37.5 |

| CH₂ (Propyl, middle) | ~ 20.0 |

| CH₃ (Propyl) | ~ 14.5 |

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions. The data is compiled from publicly available spectral databases.

IR Spectral Data

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2927 - 2854 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1465 - 1448 | C-H Bend (Scissoring) | CH₂ |

| 1375 | C-H Bend (Symmetric) | CH₃ |

Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, 3200-3600 cm⁻¹ for O-H) is characteristic of a saturated hydrocarbon.[1]

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane ring.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | ~14 | [C₉H₁₈]⁺ (Molecular Ion) |

| 97 | ~2 | [C₇H₁₃]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ (Base Peak) |

| 82 | ~47 | [C₆H₁₀]⁺ |

| 69 | ~9 | [C₅H₉]⁺ |

| 67 | ~13 | [C₅H₇]⁺ |

| 55 | ~56 | [C₄H₇]⁺ |

| 41 | ~31 | [C₃H₅]⁺ |

Note: The base peak at m/z 83 corresponds to the loss of the propyl group (C₃H₇), resulting in a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei to ensure optimal signal detection.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay (e.g., 1-2 seconds).

-

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR) - FTIR

-

Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) - MS

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

References

Thermophysical properties of n-propylcyclohexane

An In-depth Technical Guide on the Thermophysical Properties of n-Propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of n-propylcyclohexane. The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

General and Physical Properties

n-Propylcyclohexane is a cycloalkane with the chemical formula C₉H₁₈. It is a colorless liquid at standard conditions and finds application as a component in surrogate biokerosene models and in kinetic studies of fuel oxidation.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [3] |

| Molecular Weight | 126.24 g/mol | [1][2][4] |

| CAS Number | 1678-92-8 | [1][2][3] |

| Appearance | Clear, colorless liquid | [2][5] |

| Boiling Point | 155 °C (428.15 K) | [1][2][5] |

| Melting Point | -95 °C (178.15 K) | [2][5] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

| Autoignition Temperature | 248 °C (478 °F) | [1] |

| Refractive Index (n20/D) | 1.436 | [1][5] |

Density

| Temperature (°C) | Density (g/mL) | Source |

| 25 | 0.793 | [1][2][5] |

Experimental Protocol: Density Measurement

The density of a liquid like n-propylcyclohexane can be accurately measured using a variety of techniques, including:

-

Pycnometry: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. The temperature of the liquid must be precisely controlled.

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency of oscillation is dependent on the mass of the liquid in the tube, and thus its density. This method is fast, requires a small sample volume, and allows for precise temperature control, making it suitable for generating temperature-dependent density data.

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. While specific temperature-dependent viscosity data for n-propylcyclohexane is not extensively tabulated in the literature, it can be determined using standard viscometry methods.

Experimental Protocol: Viscosity Measurement

Common methods for determining the dynamic viscosity of liquids include:

-

Capillary Viscometer (e.g., Ostwald or Ubbelohde): This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The viscosity is then calculated using the flow time, the dimensions of the viscometer, and the density of the liquid. The temperature is controlled by immersing the viscometer in a constant-temperature bath.

-

Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The viscosity is proportional to the measured torque. This method is versatile and can be used for a wide range of viscosities.

-

Falling Ball Viscometer: This method determines the viscosity by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The viscosity is calculated using Stokes' law.

Caption: Workflow for viscosity measurement.

Thermal Conductivity

The thermal conductivity of n-propylcyclohexane has been experimentally determined over a wide range of temperatures and pressures.

| Temperature (K) | Pressure (MPa) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Source |

| 300 | 0.1 | 0.123 | [6] |

| 400 | 20 | 0.104 | [6] |

| 500 | 40 | 0.091 | [6] |

| 600 | 60 | 0.082 | [6] |

Experimental Protocol: Thermal Conductivity Measurement

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of liquids.[6]

-

Apparatus: A thin platinum wire is submerged in the liquid sample within a pressure-controlled cell. The wire serves as both a heating element and a resistance thermometer.

-

Procedure: A step-wise voltage is applied to the platinum wire, causing it to heat up. The change in the wire's resistance over time is measured with high precision.

-

Principle: The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid. A liquid with higher thermal conductivity will dissipate the heat more effectively, resulting in a slower temperature rise of the wire.

-

Data Analysis: The thermal conductivity is determined by analyzing the transient temperature rise of the wire, typically by fitting the experimental data to a theoretical model that accounts for heat conduction into the fluid.

Caption: Transient hot-wire experimental workflow.

Heat Capacity

The heat capacity is a measure of the amount of heat energy required to raise the temperature of a substance by a certain amount.

| Property | Temperature (K) | Value (J·mol⁻¹·K⁻¹) | Source |

| Liquid Heat Capacity (Cp) | 298.15 | 242.04 | [7] |

Experimental Protocol: Calorimetric Determination of Heat Capacity

The heat capacity of liquids is typically measured using a calorimeter. Adiabatic calorimetry is a precise method for this determination.

-

Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket.

-

Procedure: A known quantity of electrical energy is supplied to the heater immersed in the liquid, and the resulting temperature increase is measured precisely.

-

Principle: By measuring the energy input (Q) and the temperature change (ΔT) for a known mass of the substance (m), the specific heat capacity (c) can be calculated using the formula Q = mcΔT.

-

Corrections: Corrections must be made for the heat capacity of the sample container and any small heat leaks to or from the surroundings.

Vapor Pressure

The vapor pressure of n-propylcyclohexane is a function of temperature and can be calculated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin.

| A | B | C | Temperature Range (K) | Source |

| 4.09139 | 1445.653 | -66.189 | 350 - 440 | [1] |

A specific experimental value has also been reported: 8.7 mmHg at 37.7 °C.[1][2][5]

Experimental Protocol: Vapor Pressure Measurement

The static method is a direct and widely used technique for measuring vapor pressure.

-

Apparatus: A sample of the pure, degassed liquid is placed in a thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

-

Procedure: The sample is heated to a specific, constant temperature. The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.

-

Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve.

Thermodynamic Properties of Formation and Combustion

| Property | Value (kJ·mol⁻¹) | Source |

| Standard Enthalpy of Formation (liquid) | -237.5 ± 1.1 | [7] |

| Standard Enthalpy of Combustion (liquid) | -5876.60 ± 0.92 | [7] |

Experimental Protocol: Combustion Calorimetry

The enthalpy of combustion is determined using a bomb calorimeter.

-

Apparatus: A known mass of the n-propylcyclohexane sample is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). The bomb is filled with pure oxygen under high pressure.

-

Procedure: The bomb is placed in a known quantity of water in an insulated container. The sample is ignited electrically, and the complete combustion reaction occurs.

-

Measurement: The temperature rise of the water and the calorimeter is measured precisely.

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.

Phase Change Properties

| Property | Value | Source |

| Normal Boiling Point | 429 ± 3 K | [7] |

| Fusion (Melting) Point | 178.25 K | [3] |

| Enthalpy of Vaporization (at boiling point) | 45 ± 1 kJ·mol⁻¹ | [3] |

| Enthalpy of Fusion | 13.07 kJ·mol⁻¹ (3.1243 kcal/mol) | [3] |

References

- 1. Cyclohexane, propyl- [webbook.nist.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclohexane, propyl- (CAS 1678-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scribd.com [scribd.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

Propylcyclohexane: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for propylcyclohexane, a flammable liquid commonly used in research and development settings. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the surrounding environment. This document outlines the substance's key hazards, proper handling and storage procedures, personal protective equipment requirements, and emergency response protocols.

Chemical and Physical Properties

This compound is a colorless, clear liquid. A summary of its key physical and chemical properties is provided in the table below for easy reference. Understanding these properties is fundamental to assessing and mitigating the risks associated with its handling.

| Property | Value | Source |

| Molecular Formula | C9H18 | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless, clear liquid | |

| Boiling Point | 155-157°C | |

| Melting/Freezing Point | -95°C | [2] |

| Flash Point | 35°C (95°F) - closed cup | [3][4] |

| Autoignition Temperature | 250°C (482°F) | [4] |

| Lower Flammability Limit | 0.85% - 0.9% | [4] |

| Density | 0.793 g/mL at 25°C | [2] |

| Vapor Pressure | 1.2 kPa at 37.7°C / 8.7 mmHg at 37.7°C | |

| Relative Density | 0.79 | |

| Solubility | Insoluble in water.[5] Soluble in alcohol.[5] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and may be fatal if swallowed and enters the airways. It is crucial to understand and respect these hazards to prevent accidents.

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H304: May be fatal if swallowed and enters airways.

-

-

Primary Hazards: The main risks associated with this compound are its flammability and the potential for severe lung damage if aspirated into the lungs.[1] It may also cause irritation.[6]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Eye Protection: Safety goggles are required. A face shield should be used if there is a splash hazard.

-

Hand Protection: Wear impervious gloves, such as nitrile, neoprene, or butyl rubber, to prevent skin contact.[7]

-

Skin and Body Protection: Impervious protective clothing and boots should be worn as needed to prevent skin exposure.

-

Respiratory Protection: If engineering controls are insufficient or in case of a spill, use a NIOSH-approved respirator.[8] Options include a half or full facepiece respirator with an appropriate cartridge, a self-contained breathing apparatus (SCBA), or a supplied-air respirator.

Safe Handling and Storage

Proper handling and storage practices are essential to minimize the risk of fire, explosion, and exposure.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Keep away from open flames, hot surfaces, and all sources of ignition.[10]

-

Use only non-sparking tools and explosion-proof equipment.[9]

-

Take precautionary measures against static discharge.[9]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8]

-

Keep containers tightly closed and upright to prevent leakage.[10]

-

Store in a designated, labeled area, such as a chemical storage cabinet for flammable liquids.[8]

-

The recommended storage temperature is between 15-25°C.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person is not breathing, perform artificial respiration.[4][11] Seek medical attention if you feel unwell.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting due to the risk of aspiration. If vomiting occurs, keep the head low so that vomit will not re-enter the lungs.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[9][12] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[12]

-

Specific Hazards: this compound is a flammable liquid that can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[9][12]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[13][14]

Accidental Release Measures

In the event of a spill, follow a structured response to contain and clean up the material safely. The following workflow illustrates the key steps.

Caption: Logical workflow for handling a this compound spill.

-

Personal Precautions: Evacuate unnecessary personnel and ensure the area is well-ventilated.[10] Remove all sources of ignition. Wear appropriate personal protective equipment as outlined in Section 3.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleaning: For small spills, absorb the material with dry sand or another non-combustible inert absorbent. For large spills, create a dike to contain the material. Collect the absorbed material using spark-proof tools and place it into a sealed, airtight container for disposal in accordance with local regulations.

Toxicological Information

Experimental Protocols

Detailed, step-by-step experimental protocols for toxicological or flammability testing of this compound were not found within the scope of the safety-focused literature search. Such protocols are typically highly specific to the type of analysis being performed (e.g., acute oral toxicity, flash point determination) and are often based on standardized guidelines from organizations such as the OECD or ASTM. For conducting such tests, it is imperative to consult the specific, relevant testing guidelines and to have them performed by trained professionals in a facility equipped for such studies.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste material should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.

This guide is intended to provide essential safety information for the handling of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this chemical before use. All laboratory personnel must be thoroughly trained on the hazards and safe handling procedures for this and all other chemicals they work with.

References

- 1. This compound | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1678-92-8 [chemicalbook.com]

- 3. This compound 99 1678-92-8 [sigmaaldrich.com]

- 4. zoro.com [zoro.com]

- 5. propyl cyclohexane, 1678-92-8 [thegoodscentscompany.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. benchchem.com [benchchem.com]

- 8. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpchem.com [cpchem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. nj.gov [nj.gov]

- 13. f2chemicals.com [f2chemicals.com]

- 14. f2chemicals.com [f2chemicals.com]

Solubility of Propylcyclohexane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylcyclohexane in various organic solvents. This compound, a cycloalkane, is a nonpolar solvent and its solubility characteristics are of significant interest in various fields, including chemical synthesis, drug development, and materials science. Understanding its behavior in different solvent systems is crucial for process design, purification, and formulation.

Core Principles of this compound Solubility

As a nonpolar hydrocarbon, the solubility of this compound is primarily governed by the principle of "like dissolves like." It exhibits high miscibility with other nonpolar solvents, such as alkanes and aromatic hydrocarbons, due to favorable van der Waals interactions. Conversely, its solubility is limited in polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.

Quantitative Solubility Data

| Solvent Category | Solvent | Temperature (°C) | Solute | Mole Fraction (x₂) | Notes |

| Alcohols | Methanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others.[1] | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in methanol. |

| Ethanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others. | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in ethanol. | |

| 1-Propanol | 25 | Cyclohexane | Miscible in some proportions, forms two liquid phases in others.[1] | Data from ternary system with water. This compound is expected to have lower solubility than cyclohexane in 1-propanol. | |

| Alkanes | Hexane | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |

| Heptane | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. | |

| Aromatics | Toluene | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |

| Halogenated | Carbon Tetrachloride | 25 | This compound | Completely Miscible | Expected based on the "like dissolves like" principle. |

| Ketones | Acetone | 25 | This compound | Partially Miscible | Expected to have limited but higher solubility than in alcohols due to acetone's lower polarity. |

Note: The complete miscibility of this compound with nonpolar solvents like hexane, heptane, and toluene is a reasonable extrapolation based on the chemical similarity of the solute and solvents. For polar solvents, the provided data for cyclohexane in alcohol-water mixtures from the IUPAC-NIST Solubilities Database suggests that this compound will also exhibit partial miscibility, with the exact values being influenced by the specific alcohol and the temperature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be carried out using several established methods. The choice of method depends on factors such as the expected solubility, the volatility of the components, and the available analytical instrumentation. Two common approaches are the static (or saturation shake-flask) method and the dynamic method.

Static (Saturation Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the solute in the liquid phase is determined analytically.

Detailed Methodology:

-

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa).

-

Analytical balance.

-

Pipettes and syringes for accurate volume measurements.

-

Analytical instrument for concentration measurement (e.g., gas chromatograph).

-

-

Procedure:

-

Sample Preparation: In a series of vials, add a known volume or weight of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the system. It is advisable to perform preliminary experiments to determine the required equilibration time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the phases to separate completely. This can be facilitated by centrifugation if necessary. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.

-

Sampling: Carefully withdraw a known volume of the solvent-rich phase using a syringe. Ensure that no droplets of the undissolved this compound phase are included in the sample.

-

Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography (GC).

-

Data Analysis: From the concentration and the density of the solution, the solubility can be expressed in various units, such as g/100 mL, molarity, or mole fraction.

-

Dynamic Method (Titration Method)

This method is often faster than the static method and is suitable for determining the binodal curve (solubility curve) of a partially miscible system.

Principle: A known amount of one component is titrated with the other component at a constant temperature until the first sign of turbidity (cloudiness) appears, indicating the formation of a second phase.

Detailed Methodology:

-

Apparatus:

-

Thermostated glass vessel with a stirrer.

-

Burette for precise addition of the titrant.

-

Light source and a detector (or visual observation) to detect the onset of turbidity.

-

-

Procedure:

-

Place a known amount of the solvent into the thermostated vessel.

-

Slowly add this compound from the burette while continuously stirring the mixture.

-

Observe the solution for the first persistent appearance of turbidity. The point at which the solution becomes cloudy is the endpoint.

-

Record the volume of this compound added.

-

The experiment can be repeated by starting with a known amount of this compound and titrating with the solvent.

-

By performing the titration at different starting compositions, the entire solubility curve can be constructed.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the static (saturation shake-flask) method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Unimolecular Reactions of n-Propylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the unimolecular reactions of n-propylcyclohexane, a significant component in transportation fuels. The document details the primary reaction pathways, including dissociation and isomerization, and presents the available quantitative data on reaction kinetics and product distributions. Furthermore, it outlines the sophisticated experimental methodologies employed to investigate these reactions, such as pressurized flow reactors, jet-stirred reactors, shock tubes, and rapid compression machines. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the complex chemical processes involved. This guide is intended for researchers, scientists, and professionals in fields where the high-temperature chemistry of cyclic alkanes is of paramount importance.

Introduction

n-Propylcyclohexane (n-PCH) is a representative cycloalkane found in conventional fuels, including gasoline, diesel, and jet fuels.[1] Understanding its unimolecular reaction pathways is crucial for developing accurate combustion models, which in turn are essential for designing more efficient and cleaner internal combustion engines and for the development of alternative fuels. The high-temperature decomposition of n-propylcyclohexane is characterized by complex reaction networks involving initiation via C-C and C-H bond fission, followed by isomerization and subsequent decomposition of the resulting radicals.[1][2] This guide synthesizes the current knowledge on these fundamental reactions.

Unimolecular Reaction Pathways

At elevated temperatures, n-propylcyclohexane primarily undergoes two types of unimolecular reactions: dissociation and isomerization.[1][2]

-

Dissociation Reactions: These involve the breaking of a chemical bond to form two smaller radical species. For n-propylcyclohexane, the primary dissociation pathways involve the cleavage of the C-C bonds in the propyl side chain.[1][2]

-

Isomerization Reactions: These are intramolecular hydrogen shift reactions that result in the formation of different structural isomers of the n-propylcyclohexyl radical. These isomers can then undergo further decomposition.[1]

The key unimolecular reactions of n-propylcyclohexane are visualized in the following signaling pathway diagram.

Quantitative Data

Reaction Kinetics

The unimolecular reactions of n-propylcyclohexane are integral to comprehensive kinetic models of its combustion. While detailed Arrhenius parameters for each elementary reaction are embedded within these complex models, they are not typically published as standalone tables in the primary literature. The rate constants for the dissociation and isomerization pathways are often derived from analogous reactions of similar molecules and refined through validation against experimental data.[3]

The overall decomposition kinetics, however, have been studied. The following table summarizes the first-order rate constants for the thermal decomposition of n-propylcyclohexane at various temperatures.

| Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| 375 | 3.66 x 10⁻⁷ | [4] |

| 400 | 1.35 x 10⁻⁶ | [4] |

| 425 | 4.67 x 10⁻⁶ | [4] |

| 450 | 8.63 x 10⁻⁵ | [4] |

Product Distribution

The distribution of products from the unimolecular reactions of n-propylcyclohexane is highly dependent on the experimental conditions, particularly temperature and pressure. The major stable intermediates include smaller alkenes and cycloalkenes.[3][5] The following table presents a selection of major and minor products identified during the thermal decomposition at 450 °C.

| Product | Relative Abundance | Reference |

| Propene | High | [4] |

| Ethene | High | [4] |

| Methane | High | [4] |

| Cyclohexane | Moderate | [4] |

| Methylcyclohexane | Moderate | [4] |

| Toluene | Low | [4] |

| Benzene | Low | [4] |

| 1-Hexene | Low | [4] |

| 1-Pentene | Low | [4] |

| 1,3-Butadiene | Low | [4] |

Experimental Protocols

The study of n-propylcyclohexane's unimolecular reactions relies on a suite of advanced experimental techniques capable of probing chemical kinetics and speciation at high temperatures and pressures. A generalized workflow for these experiments is depicted below.

Pressurized Flow Reactor (PFR)

-

Objective: To study the oxidation of n-propylcyclohexane at low to intermediate temperatures under well-defined pressure and residence times.[6]

-

Methodology: A mixture of n-propylcyclohexane, an oxidizer (e.g., air), and a diluent (e.g., nitrogen) is prepared and flowed through a heated tubular reactor. The reactor is designed to maintain a laminar flow, ensuring a well-defined residence time. Experiments are typically conducted over a range of temperatures (e.g., 550–850 K) and at elevated pressures (e.g., 8.0 bar).[6] Stable intermediate species are measured along the reactor to obtain concentration profiles as a function of temperature and residence time.[6]

-

Analysis: Gas samples are extracted from the reactor at various points and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable intermediate species.[6]

Jet-Stirred Reactor (JSR)

-

Objective: To investigate the oxidation and pyrolysis of n-propylcyclohexane under homogeneous conditions of temperature and concentration.[6]

-

Methodology: A jet-stirred reactor typically consists of a spherical or cylindrical vessel made of quartz.[6] The reactants are introduced through nozzles at high velocity to ensure rapid mixing, creating a uniform environment.[6] Experiments are conducted over a range of temperatures (e.g., 550–800 K), pressures (often atmospheric), and equivalence ratios.[6] The residence time of the gas mixture in the reactor is carefully controlled.

-

Analysis: The effluent gas is continuously sampled and analyzed, often using GC-MS, to determine the mole fractions of reactants, intermediates, and final products.[5]

Shock Tube (ST)

-

Objective: To measure ignition delay times and study reaction kinetics at high temperatures (e.g., 1250–1800 K) and pressures (e.g., 10–20 bar).[1]

-

Methodology: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. A mixture of n-propylcyclohexane and an oxidizer is introduced into the driven section. The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it. The ignition event is detected by monitoring pressure changes or light emission from excited species like OH*.[1]

-

Analysis: The primary data obtained is the ignition delay time, which is the time between the passage of the shock wave and the onset of combustion. This data is crucial for validating kinetic models.[1]

Rapid Compression Machine (RCM)

-

Objective: To study autoignition characteristics in a temperature range (e.g., 620-930 K) that bridges the gap between PFR/JSR and shock tube experiments.[1]

-

Methodology: An RCM simulates a single compression stroke of an internal combustion engine. A piston rapidly compresses a mixture of n-propylcyclohexane and an oxidizer, raising its temperature and pressure to conditions where autoignition occurs.[1]

-

Analysis: The pressure inside the combustion chamber is monitored over time to determine the ignition delay time. The relatively longer test times in an RCM compared to a shock tube allow for the study of low-temperature chemistry.[1]

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a complex mixture. In the context of n-propylcyclohexane reactions, it is the primary method for analyzing the product stream from PFR and JSR experiments.

-

Procedure: The gas sample is injected into the gas chromatograph, where the different chemical compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The area of the chromatographic peak is proportional to the concentration of the compound.

Conclusion

The unimolecular reactions of n-propylcyclohexane are a cornerstone of its high-temperature chemistry, with significant implications for the combustion of conventional and alternative fuels. This technical guide has summarized the primary dissociation and isomerization pathways, presented available quantitative data on kinetics and product distributions, and detailed the sophisticated experimental protocols used in this field of research. The continued investigation of these fundamental reactions, supported by the experimental and analytical techniques outlined herein, is essential for the development of predictive combustion models and the advancement of energy conversion technologies.

References

- 1. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vurup.sk [vurup.sk]

Propylcyclohexane: A Technical Guide to Chemical Compatibility for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of propylcyclohexane with a wide range of materials commonly found in laboratory and pharmaceutical development settings. Due to a lack of extensive direct testing data for this compound, this guide utilizes data from analogous cyclic and aliphatic hydrocarbons to provide a robust framework for material selection and safe handling. The information presented herein is intended to serve as a primary resource for ensuring the integrity of experimental setups and preventing unforeseen reactions.

Chemical Compatibility of this compound with Common Laboratory Materials

The selection of appropriate materials for handling and storing this compound is critical to prevent degradation of the material, contamination of the chemical, and potential failure of the apparatus. The following tables summarize the expected chemical resistance of various polymers, elastomers, and metals to this compound, based on their known compatibility with non-aromatic hydrocarbons.

Table 1: Expected Chemical Compatibility of this compound with Common Plastics

| Polymer | Compatibility Rating at 20°C (68°F) | Expected Effects |

| High-Density Polyethylene (HDPE) | Good to Fair | Minor swelling or softening possible with prolonged exposure.[1][2][3][4] |

| Low-Density Polyethylene (LDPE) | Fair to Poor | Likely to experience significant swelling, softening, and potential dissolution over time.[1][2][4] |

| Polypropylene (PP) | Good | Generally resistant, but some swelling and a reduction in tensile strength may occur with long-term contact.[5][6][7][8][9] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to non-aromatic hydrocarbons; no significant effect is expected.[10][11][12][13][14] |

| Polyvinyl Chloride (PVC), unplasticized | Poor | Not recommended for use with this compound as significant degradation is likely. |

Table 2: Expected Chemical Compatibility of this compound with Common Elastomers

| Elastomer | Compatibility Rating at 20°C (68°F) | Expected Effects |

| Ethylene Propylene Diene Monomer (EPDM) | Poor | Significant swelling and degradation are expected; not recommended for this application.[15][16][17][18][19] |

| Nitrile Rubber (Buna-N) | Fair to Good | Some swelling and changes in physical properties are likely, but may be suitable for short-term or intermittent use. |

| Viton® (Fluoroelastomer, FKM) | Excellent | Exhibits excellent resistance to a wide range of hydrocarbons, including this compound.[20][21][22][23][24] |

| Silicone | Poor | Not recommended, as significant swelling and loss of mechanical properties are expected. |

Table 3: Expected Chemical Compatibility of this compound with Common Metals

| Metal | Compatibility Rating | Expected Effects |

| Stainless Steel (304, 316) | Excellent | No significant corrosion or degradation is expected. |

| Aluminum | Excellent | Generally considered compatible with aliphatic hydrocarbons. |

| Carbon Steel | Excellent | No significant reaction is expected under normal conditions. |

| Brass | Excellent | Should be resistant to this compound. |

| Copper | Excellent | No significant reaction is expected. |

Chemical Reactivity of this compound

This compound is a saturated alicyclic hydrocarbon. Its reactivity is largely characterized by the stability of the cyclohexane ring and the attached propyl group.

Table 4: General Reactivity Profile of this compound

| Reagent Class | Reactivity | Expected Reaction Products |

| Strong Oxidizing Agents | Reactive | Can undergo oxidation, particularly at elevated temperatures, to form alcohols, ketones, and carboxylic acids.[25][26][27] |

| Strong Acids | Generally Non-Reactive | Stable in the presence of most strong acids at ambient temperatures. |

| Strong Bases | Generally Non-Reactive | Stable in the presence of strong bases. |

| Reducing Agents | Generally Non-Reactive | Resistant to reduction under standard conditions. |

| Halogens | Reactive | Can undergo free-radical substitution in the presence of UV light to form halogenated derivatives. |

Experimental Protocols for Chemical Compatibility Testing

For critical applications, it is strongly recommended that compatibility testing be performed under conditions that simulate the intended use. The following is a generalized experimental protocol based on the principles outlined in ASTM D543, a standard practice for evaluating the resistance of plastics to chemical reagents.[28][29]

Objective

To determine the effect of this compound on the physical and chemical properties of a material over a specified period.

Materials and Equipment

-

Test specimens of the material with known initial properties (e.g., weight, dimensions, tensile strength, hardness).

-

This compound (analytical grade).

-

Immersion tanks with sealing lids.

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Tensile testing machine.

-

Hardness tester (durometer).

-

Fume hood.

-

Personal protective equipment (gloves, safety glasses).

Procedure

-

Initial Measurements: Record the initial weight, dimensions, tensile strength, and hardness of at least three test specimens for each material being evaluated.

-

Immersion: Fully immerse the test specimens in this compound in a sealed immersion tank. Ensure the specimens are not in contact with each other.

-

Control: Maintain a set of control specimens in a separate, empty, sealed container under the same temperature conditions.

-

Exposure: Store the immersion tanks and control container at a constant temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

-

Post-Exposure Analysis:

-

After the exposure period, carefully remove the specimens from the this compound.

-

Gently pat the specimens dry with a lint-free cloth.

-

Immediately re-weigh the specimens to determine the change in mass.

-

Re-measure the dimensions to determine any swelling or shrinkage.

-

Allow a subset of specimens to air-dry for 24 hours and then repeat the weight and dimensional measurements to assess the reversibility of any absorption.

-

Conduct tensile strength and hardness testing on the exposed specimens and the control specimens.

-

-

Data Analysis: Calculate the percentage change in weight, dimensions, tensile strength, and hardness. Compare these changes to the control specimens to determine the effect of the this compound.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to chemical compatibility assessment.

Caption: A generalized workflow for determining the chemical compatibility of a material with this compound.

Caption: Key factors influencing the selection of a suitable material for use with this compound.

References

- 1. cipax.com [cipax.com]

- 2. calpaclab.com [calpaclab.com]

- 3. descoeurope.com [descoeurope.com]

- 4. professionalplastics.com [professionalplastics.com]

- 5. dppvalves.com [dppvalves.com]

- 6. hmcpolymers.com [hmcpolymers.com]

- 7. braskem.com.br [braskem.com.br]

- 8. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 9. celltreat.com [celltreat.com]

- 10. standard-ptfe.com [standard-ptfe.com]

- 11. foxxlifesciences.com [foxxlifesciences.com]

- 12. labdepotinc.com [labdepotinc.com]

- 13. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

- 14. calpaclab.com [calpaclab.com]

- 15. goodyearrubberproducts.com [goodyearrubberproducts.com]

- 16. fernco.com.au [fernco.com.au]

- 17. EPDM – Chemical Resistance Chart [blog.darwin-microfluidics.com]

- 18. ipexna.com [ipexna.com]

- 19. plasticpipeshop.co.uk [plasticpipeshop.co.uk]

- 20. calpaclab.com [calpaclab.com]

- 21. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 22. foxxlifesciences.in [foxxlifesciences.in]

- 23. viton.com [viton.com]

- 24. plastomatic.com [plastomatic.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. ASTM Testing for Plastics and Polymers [intertek.com]

- 29. Chemical Compatibility ASTM D543 [intertek.com]

Propylcyclohexane: An In-Depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylcyclohexane is a cycloalkane that sees use as a solvent and is a component of certain fuels. Understanding its environmental fate and transport is crucial for assessing its potential impact on ecosystems and for conducting comprehensive environmental risk assessments, a critical consideration in the lifecycle of any chemical, including those used in the pharmaceutical industry. This technical guide provides a detailed overview of the environmental behavior of this compound, summarizing its physical and chemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key environmental fate studies are provided.

Core Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. This compound is a colorless liquid with low water solubility and a higher affinity for nonpolar environments.[1][2] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][2][3] |

| Boiling Point | 155 °C | [2] |

| Vapor Pressure | 8.7 mmHg at 37.7 °C | [2] |

| Water Solubility | 3.418 mg/L at 25 °C (estimated) | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.6 | [1] |

| Henry's Law Constant | 1.94 atm-m³/mol (estimated) |

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes, including volatilization, sorption, and biodegradation.

Atmospheric Fate

Due to its moderate vapor pressure, this compound is expected to exist predominantly in the vapor phase in the atmosphere. The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). The rate constant for this reaction can be estimated using structure-activity relationships, which allows for the calculation of the atmospheric half-life.

| Parameter | Value |

| Atmospheric Half-Life | 1.3 days (estimated) |